molecular formula C13H18ClNO2 B2745050 Tert-butyl (3S)-3-amino-3-(2-chlorophenyl)propanoate CAS No. 2248183-93-7

Tert-butyl (3S)-3-amino-3-(2-chlorophenyl)propanoate

Cat. No. B2745050
CAS RN: 2248183-93-7
M. Wt: 255.74
InChI Key: WUZUYHRVLOPVNA-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Tert-butyl (3S)-3-amino-3-(2-chlorophenyl)propanoate” is a chemical compound that contains a total of 35 bonds, including 17 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic ester, and 1 aromatic primary amine .


Synthesis Analysis

The synthesis of tert-butyl esters has been achieved using flow microreactor systems. This method allows for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds . Another method involves the synthesis of an alkyl halide by reacting the corresponding alcohol with a hydrogen halide in an SN1 reaction .


Molecular Structure Analysis

The molecular structure of “Tert-butyl (3S)-3-amino-3-(2-chlorophenyl)propanoate” includes a six-membered aromatic ring, an aliphatic ester group, and an aromatic primary amine . The molecular weight of a similar compound, tert-butyl 3-[(2-chlorophenyl)carbamoyl]propanoate, is calculated to be 283.75062 g/mol .

properties

IUPAC Name

tert-butyl (3S)-3-amino-3-(2-chlorophenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO2/c1-13(2,3)17-12(16)8-11(15)9-6-4-5-7-10(9)14/h4-7,11H,8,15H2,1-3H3/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUZUYHRVLOPVNA-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C1=CC=CC=C1Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](C1=CC=CC=C1Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (3S)-3-amino-3-(2-chlorophenyl)propanoate

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